molecular formula C8H15NO3 B12871156 3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid

Cat. No.: B12871156
M. Wt: 173.21 g/mol
InChI Key: HUBZAJZYTLBVCS-UHFFFAOYSA-N
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Description

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as isopropylamine and a suitable precursor for the pyrrolidine ring.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions, including cyclization and functional group transformations.

    Introduction of Hydroxy and Carboxylic Acid Groups: The hydroxy and carboxylic acid groups are introduced through selective functionalization reactions, such as oxidation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Common techniques include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow processes for large-scale production.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the hydroxy and isopropyl groups.

    1-Isopropylpyrrolidine-3-carboxylic acid: Lacks the hydroxy group.

    3-Hydroxy-1-methylpyrrolidine-3-carboxylic acid: Has a methyl group instead of an isopropyl group.

Uniqueness

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid is unique due to the presence of both hydroxy and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-hydroxy-1-propan-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-6(2)9-4-3-8(12,5-9)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11)

InChI Key

HUBZAJZYTLBVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)(C(=O)O)O

Origin of Product

United States

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